molecular formula C21H33ClN6O5 B11932525 Tetrazine-PEG4-amine HCl salt

Tetrazine-PEG4-amine HCl salt

Cat. No.: B11932525
M. Wt: 485.0 g/mol
InChI Key: IWHGCWHSHQWARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazine-PEG4-amine HCl salt is a heterobifunctional linker that contains a tetrazine moiety and a primary amine. This compound is widely used in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder cycloaddition reactions. The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to form a stable dihydropyridazine linkage . This reaction is highly selective and biocompatible, making this compound an essential tool in various scientific applications.

Preparation Methods

The synthesis of Tetrazine-PEG4-amine HCl salt involves several steps:

Industrial production methods involve optimizing reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Tetrazine-PEG4-amine HCl salt undergoes several types of chemical reactions:

Common reagents used in these reactions include trans-cyclooctene, norbornene, and cyclopropene for the IEDDA reaction . The major product formed from the IEDDA reaction is a dihydropyridazine linkage .

Scientific Research Applications

Tetrazine-PEG4-amine HCl salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrazine-PEG4-amine HCl salt involves the inverse electron demand Diels-Alder reaction. The tetrazine moiety reacts with strained alkenes to form a stable dihydropyridazine linkage. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for use in biological systems . The PEG chain enhances the solubility of the compound, allowing it to function effectively in aqueous environments .

Comparison with Similar Compounds

Tetrazine-PEG4-amine HCl salt is unique due to its combination of a tetrazine moiety and a PEG chain. Similar compounds include:

These compounds share similar bioorthogonal properties but differ in their functional groups, which provide different reactivity and applications .

Properties

Molecular Formula

C21H33ClN6O5

Molecular Weight

485.0 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride

InChI

InChI=1S/C21H32N6O5.ClH/c1-17-24-26-21(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-29-10-12-31-14-15-32-13-11-30-9-7-22;/h2-5H,6-16,22H2,1H3,(H,23,28);1H

InChI Key

IWHGCWHSHQWARK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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